[4-(1,3-Thiazol-2-yl)phenyl]thiourea
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H9N3S2 |
|---|---|
Molecular Weight |
235.3 g/mol |
IUPAC Name |
[4-(1,3-thiazol-2-yl)phenyl]thiourea |
InChI |
InChI=1S/C10H9N3S2/c11-10(14)13-8-3-1-7(2-4-8)9-12-5-6-15-9/h1-6H,(H3,11,13,14) |
InChI Key |
YIIYVKHPENRRFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CS2)NC(=S)N |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Structural Elucidation Studies of 4 1,3 Thiazol 2 Yl Phenyl Thiourea
Established and Novel Synthetic Pathways for [4-(1,3-Thiazol-2-yl)phenyl]thiourea
The synthesis of this compound can be approached through several methodologies, ranging from conventional multi-step procedures to more sustainable, green chemistry approaches.
Conventional Multistep Synthesis Approaches for this compound
Conventional methods for synthesizing thiourea (B124793) derivatives often involve the reaction of an amine with an isothiocyanate. In the case of this compound, a common route would involve the initial synthesis of 4-(1,3-thiazol-2-yl)aniline, followed by its conversion to the target thiourea.
One established method for the synthesis of the precursor, 4-(1,3-thiazol-2-yl)aniline, is the Hantzsch thiazole (B1198619) synthesis. This typically involves the reaction of a thiourea or thioamide with an α-haloketone. For instance, the reaction of 4-aminoacetophenone with a suitable thiourea precursor and a halogenating agent can yield the aminophenyl-thiazole intermediate.
Subsequently, the synthesized 4-(1,3-thiazol-2-yl)aniline can be reacted with a thiocyanate (B1210189) salt, such as ammonium (B1175870) or potassium thiocyanate, in the presence of an acid to form the corresponding isothiocyanate in situ. This reactive intermediate then readily reacts with an amine to produce the final thiourea derivative. Alternatively, the amine can be directly reacted with a commercially available isothiocyanate, such as benzoyl isothiocyanate, followed by hydrolysis to yield the desired phenylthiourea (B91264) core.
A general representation of this synthetic approach is outlined below:
Scheme 1: A plausible conventional synthetic route to this compound.
The reaction conditions for these steps, such as solvent, temperature, and reaction time, would need to be optimized to achieve a good yield of the final product. Common solvents for such reactions include ethanol (B145695), acetone, and toluene. tandfonline.com
Green Chemistry and Sustainable Synthesis Methodologies for this compound
In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods in organic chemistry. For the synthesis of thiazole and thiourea derivatives, several green chemistry approaches have been explored. These methods often focus on the use of less hazardous solvents, reusable catalysts, and energy-efficient reaction conditions.
One such approach involves the use of water as a solvent, which is a significant improvement over volatile organic solvents. The synthesis of substituted phenylthiourea derivatives has been successfully carried out in water, followed by reaction with phenacyl bromides to produce thiazole derivatives. citefactor.org The use of ionic liquids as a reaction medium has also been investigated as a greener alternative. citefactor.org
A potential green synthetic route to this compound could involve a one-pot reaction of 4-aminophenylthiourea with an appropriate α-halocarbonyl compound in an aqueous medium or using a recyclable catalyst.
Mechanistic Investigations of the Formation of this compound
The formation of the thiazole ring in the Hantzsch synthesis is a well-studied reaction mechanism. It is generally accepted to proceed through a sequence of nucleophilic attack, cyclization, and dehydration steps. The sulfur atom of the thiourea acts as a nucleophile, attacking the carbonyl carbon of the α-haloketone. This is followed by an intramolecular nucleophilic attack of the nitrogen atom on the halogen-bearing carbon, leading to the formation of a five-membered ring intermediate. Subsequent dehydration then yields the aromatic thiazole ring.
The formation of the thiourea moiety from an amine and an isothiocyanate is a straightforward nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate group, leading to the formation of a new carbon-nitrogen bond and the thiourea linkage.
Mechanistic studies of related thiourea cyclizations have been investigated using computational methods like Density Functional Theory (DFT) to understand the reaction pathways and intermediates. researchgate.net Such studies can provide valuable insights into the electronic and steric factors that influence the reaction rate and selectivity.
Advanced Spectroscopic and Diffraction Techniques in the Structural Confirmation of this compound
The unambiguous determination of the structure of this compound requires the use of advanced spectroscopic and diffraction techniques. High-resolution NMR spectroscopy and single-crystal X-ray diffraction are indispensable tools for this purpose.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis of this compound
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure and conformation of organic molecules in solution. For this compound, 1H and 13C NMR spectroscopy would provide detailed information about the chemical environment of each proton and carbon atom in the molecule.
The 1H NMR spectrum would be expected to show distinct signals for the protons on the phenyl and thiazole rings, as well as the N-H protons of the thiourea group. The chemical shifts and coupling constants of these signals would provide information about the connectivity of the atoms and the relative orientation of the different parts of the molecule. For instance, the observation of Nuclear Overhauser Effects (NOEs) between specific protons in 2D NMR experiments, such as NOESY or ROESY, can be used to determine the preferred conformation of the molecule in solution. beilstein-journals.orgmdpi.com
The 13C NMR spectrum would complement the 1H NMR data by providing information about the carbon skeleton of the molecule. The chemical shift of the thiocarbonyl (C=S) carbon is particularly characteristic and would be expected to appear in the downfield region of the spectrum.
The following table provides hypothetical 1H and 13C NMR chemical shift ranges for this compound based on data for similar compounds.
Interactive Data Table: Predicted NMR Data for this compound
| Atom Type | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| Phenyl-H | 7.0 - 8.0 | 115 - 140 |
| Thiazole-H | 7.0 - 8.0 | 110 - 150 |
| N-H | 8.0 - 10.0 | - |
| C=S | - | 170 - 190 |
Single-Crystal X-ray Diffraction Analysis of Hydrogen Bonding and Packing Motifs in this compound and its Derivatives
A key aspect of the solid-state structure of thiourea derivatives is the presence of intermolecular hydrogen bonds. The N-H groups of the thiourea moiety are excellent hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor. These hydrogen bonds play a crucial role in determining the crystal packing of the molecules.
In the crystal structure of related thiourea derivatives, various hydrogen bonding motifs have been observed, leading to the formation of one-, two-, or three-dimensional networks. nih.govnih.gov For example, N-H···S hydrogen bonds are commonly observed, leading to the formation of dimeric or chain-like structures. nih.gov Intramolecular hydrogen bonds, such as N-H···N, can also influence the conformation of the molecule. nih.gov
The following table summarizes typical hydrogen bond parameters that could be expected in the crystal structure of this compound, based on data from analogous compounds.
Interactive Data Table: Expected Hydrogen Bonding Parameters for this compound
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (D-H···A) (°) |
| N-H···S | ~0.86 | ~2.4-2.8 | ~3.2-3.6 | ~150-170 |
| N-H···N | ~0.86 | ~2.0-2.4 | ~2.8-3.2 | ~160-175 |
The analysis of the crystal packing would also reveal other non-covalent interactions, such as π-π stacking between the aromatic rings, which can further stabilize the crystal lattice. mdpi.com
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization and Intermolecular Interactions in this compound
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural characterization of this compound. By identifying the characteristic vibrational frequencies of its constituent functional groups, these methods provide a detailed fingerprint of the molecule's architecture and shed light on the nature of intermolecular forces, such as hydrogen bonding, which dictate its solid-state structure.
The IR and Raman spectra of this compound are complex, featuring distinct bands corresponding to the thiourea moiety, the phenyl ring, and the thiazole ring. The thiourea group (–NH–C(=S)–NH–) gives rise to several key vibrations. The N-H stretching vibrations are typically observed as strong, broad bands in the IR spectrum in the region of 3100–3400 cm⁻¹. The precise position and shape of these bands are highly sensitive to hydrogen bonding. In the solid state, extensive intermolecular N-H···S and N-H···N hydrogen bonds lead to a downward shift in frequency and broadening of these bands compared to the gas phase or dilute solutions. nih.gov
The C=S stretching vibration, a key marker for the thiourea core, is expected in the range of 800-1200 cm⁻¹. This vibration often couples with C-N stretching and N-H bending modes, making its definitive assignment complex. esisresearch.org The C-N stretching vibrations of the thiourea group are typically found in the 1400–1500 cm⁻¹ region.
The 1,4-disubstituted phenyl ring exhibits several characteristic vibrations. Aromatic C-H stretching modes appear above 3000 cm⁻¹. The C=C stretching vibrations within the ring are observed in the 1450–1600 cm⁻¹ region. esisresearch.org Out-of-plane C-H bending vibrations are also prominent, with their exact position indicating the substitution pattern.
The 1,3-thiazole ring contributes its own set of characteristic vibrational bands. These include C=N and C=C stretching vibrations within the heterocyclic ring, typically appearing in the 1500–1650 cm⁻¹ region. The C-S stretching and ring breathing modes of the thiazole moiety are also present at lower frequencies. nih.gov
Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to complement experimental data. nih.govesisresearch.orgresearchgate.net By calculating the vibrational frequencies of the molecule's optimized geometry, a theoretical spectrum can be generated, which aids in the precise assignment of the observed experimental bands through the analysis of Potential Energy Distributions (PED). esisresearch.org Such studies on related benzothiazole (B30560) structures have shown that DFT calculations can accurately predict vibrational wavenumbers. esisresearch.orgresearchgate.net
The table below summarizes the expected characteristic vibrational frequencies for this compound based on data from analogous compounds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Thiourea | N-H stretch | 3100 - 3400 | IR, Raman |
| Thiourea | C-N stretch | 1400 - 1500 | IR, Raman |
| Thiourea | C=S stretch | 800 - 1200 | IR, Raman |
| Phenyl Ring | Aromatic C-H stretch | 3000 - 3100 | IR, Raman |
| Phenyl Ring | Aromatic C=C stretch | 1450 - 1600 | IR, Raman |
| Thiazole Ring | C=N / C=C stretch | 1500 - 1650 | IR, Raman |
| Thiazole Ring | Ring vibrations / C-S stretch | < 1000 | IR, Raman |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis of this compound
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns. Under electron impact (EI) ionization, the molecule is expected to generate a distinct molecular ion peak (M⁺) corresponding to its exact mass, along with a characteristic M+2 peak of lower intensity due to the natural abundance of the ³⁴S isotope. ijarbs.com
The fragmentation of this compound is governed by the cleavage of its weakest bonds and the formation of stable fragment ions. The fragmentation pathways can be predicted based on the known behavior of related phenylthiourea and thiazole compounds. acs.org
A primary fragmentation pathway likely involves the cleavage of the thiourea moiety. This can occur through several routes:
Alpha-cleavage: Cleavage of the C-N bond adjacent to the phenyl ring can lead to the formation of a [4-(1,3-thiazol-2-yl)phenyl]aminyl radical and a thioformylaminyl cation, or vice-versa.
McLafferty-type rearrangement: While less common for this specific structure, rearrangement reactions involving hydrogen transfer could occur, leading to the elimination of neutral molecules like H₂S or HNCS. wikipedia.org
Cleavage of the thiourea unit: Fragmentation can lead to the formation of the [4-(1,3-thiazol-2-yl)phenyl] isothiocyanate ion or the [4-(1,3-thiazol-2-yl)aniline] ion through the loss of ammonia (B1221849) or thiocyanic acid, respectively.
Another significant fragmentation route involves the cleavage of the bond between the phenyl and thiazole rings or the fragmentation of the thiazole ring itself. The thiazole ring can undergo characteristic ring-opening fragmentations, leading to the loss of small molecules like HCN or acetylene. ijarbs.com
The table below outlines the plausible major fragments for this compound and their corresponding mass-to-charge ratios (m/z).
| Proposed Fragment Ion | Structure | Plausible m/z |
| Molecular Ion | [C₁₀H₈N₄S₂]⁺ | 248 |
| Loss of NH₂ | [C₁₀H₇N₃S₂]⁺ | 231 |
| Loss of S | [C₁₀H₈N₄S]⁺ | 216 |
| [4-(1,3-Thiazol-2-yl)phenyl]isothiocyanate ion | [C₁₀H₆N₂S₂]⁺ | 218 |
| [4-(1,3-Thiazol-2-yl)aniline] ion | [C₉H₈N₂S]⁺ | 176 |
| Thiazol-2-yl ion | [C₃H₂NS]⁺ | 84 |
| Phenylthiourea ion fragment | [C₇H₇N₂S]⁺ | 151 |
Strategies for Derivatization and Functionalization of the this compound Scaffold
Synthesis of Substituted this compound Analogues for Structure-Activity Relationship (SAR) Studies
The synthesis of substituted analogues of this compound is crucial for conducting Structure-Activity Relationship (SAR) studies, which aim to correlate specific structural modifications with changes in biological activity. nih.gov The versatile scaffold of this molecule offers multiple sites for chemical modification, including the phenyl ring, the thiourea linker, and the thiazole moiety.
A primary synthetic strategy involves the reaction of a key intermediate, 4-(1,3-thiazol-2-yl)aniline, with a variety of substituted isothiocyanates. The 4-(1,3-thiazol-2-yl)aniline can be synthesized via the Hantzsch thiazole synthesis, by reacting 4-amino-α-bromoacetophenone with thiourea or a thioamide. nanobioletters.comnih.gov This aniline (B41778) precursor can then be reacted with different aryl, alkyl, or acyl isothiocyanates to generate a library of N'-substituted thiourea analogues. nih.govnih.gov
Alternatively, [4-(1,3-thiazol-2-yl)phenyl]isothiocyanate can be used as the key precursor. This intermediate can be prepared from 4-(1,3-thiazol-2-yl)aniline by reaction with thiophosgene (B130339) or a related reagent. The subsequent reaction of this isothiocyanate with a diverse range of primary or secondary amines yields the desired substituted thiourea derivatives. mdpi.com This approach allows for extensive modification of the terminal nitrogen of the thiourea group.
Further derivatization can be achieved by modifying the core aromatic and heterocyclic rings.
Phenyl Ring Substitution: Starting with appropriately substituted 4-aminoacetophenones (e.g., containing methoxy, chloro, or nitro groups), a range of phenyl-substituted this compound analogues can be prepared. mdpi.com
Thiazole Ring Substitution: The thiazole ring can be functionalized by using substituted α-haloketones in the initial Hantzsch synthesis. For example, reacting a substituted phenacyl bromide with thiourea can introduce substituents at the 4-position of the thiazole ring. citefactor.org
These synthetic strategies provide a robust platform for generating a diverse library of analogues, enabling a systematic exploration of the SAR for various biological targets. nih.gov
Covalent Modification and Polymerization of this compound for Specific Research Applications
The this compound scaffold can be covalently modified or incorporated into polymeric structures to develop advanced materials for specific research applications, such as catalysis, sensing, or drug delivery. researchgate.netanalis.com.my
Covalent Modification: The thiourea moiety contains reactive N-H protons that can be functionalized. For instance, these sites can be alkylated or acylated under appropriate conditions. More targeted covalent modifications can be achieved by introducing specific reactive functional groups onto the scaffold. For example, a maleimide (B117702) group could be attached to the phenyl ring, enabling the covalent attachment of the molecule to thiol-containing biomolecules like proteins through a Michael addition reaction. nih.gov This strategy is widely used for creating bioconjugates for therapeutic or diagnostic purposes. nih.gov Similarly, introducing a carboxylic acid or an amine group would allow for standard amide bond coupling to other molecules of interest.
Polymerization: Thiourea derivatives have been investigated as components in polymer science. analis.com.my The double hydrogen-bonding donor capacity of the thiourea group makes it an effective organocatalyst for ring-opening polymerization (ROP) of cyclic esters like lactide. researchgate.net In this context, the this compound molecule itself could act as a catalyst.
Furthermore, the molecule can be rendered polymerizable by introducing suitable functional groups. For example, attaching a vinyl or acryloyl group to the phenyl ring would allow it to act as a monomer in free-radical polymerization. This could lead to the formation of polymers where the thiazole-phenyl-thiourea unit is a pendant group, potentially imparting unique properties such as metal ion chelation or specific catalytic activity to the resulting polymer. Another approach involves polycondensation reactions. If the scaffold is modified to contain two reactive groups (e.g., a di-amino or di-carboxylic acid derivative), it could be used as a monomer in the synthesis of polyamides or polyesters. The thiourea unit's ability to coordinate with metal ions also suggests potential applications in creating coordination polymers. analis.com.my
Theoretical and Computational Investigations into the Electronic and Molecular Structure of 4 1,3 Thiazol 2 Yl Phenyl Thiourea
Quantum Chemical Calculations on the Electronic Structure and Reactivity of [4-(1,3-Thiazol-2-yl)phenyl]thiourea
Quantum chemical calculations are instrumental in building a foundational understanding of the electronic nature of this compound. These methods allow for a detailed exploration of its molecular orbitals, electron density distribution, and inherent reactivity.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing basis sets such as B3LYP/6-311G(d,p), are used to determine the most stable three-dimensional arrangement of its atoms, a process known as geometric optimization. These calculations provide precise bond lengths, bond angles, and dihedral angles of the molecule in its ground state.
The optimized geometry reveals the planarity and rotational freedom of the different fragments of the molecule. The electronic properties derived from these calculations include the distribution of electronic charge, the dipole moment, and the electrostatic potential. The molecular electrostatic potential (MEP) map is particularly insightful, as it visualizes the regions of positive and negative electrostatic potential on the molecular surface, indicating likely sites for electrophilic and nucleophilic attack. For thiourea (B124793) derivatives, the sulfur and nitrogen atoms of the thiourea group are typically regions of high electron density. rsc.org
Table 1: Representative Calculated Geometric and Electronic Properties of a Thiazole-Thiourea Derivative
| Parameter | Representative Value |
|---|---|
| Total Energy (Hartree) | -1150.45 |
| Dipole Moment (Debye) | 4.8 |
| C=S Bond Length (Å) | 1.68 |
| C-N (Thiourea) Bond Length (Å) | 1.38 |
| Thiazole (B1198619) C-S Bond Length (Å) | 1.75 |
Frontier Molecular Orbital (FMO) theory is central to understanding the chemical reactivity and electronic transitions of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this theory. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity. mdpi.com
From the HOMO and LUMO energy values, global reactivity descriptors can be calculated. These include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and chemical softness (S). These descriptors provide a quantitative measure of the molecule's reactivity and stability.
Table 2: Representative Frontier Molecular Orbital Energies and Global Reactivity Descriptors
| Parameter | Formula | Representative Value (eV) |
|---|---|---|
| HOMO Energy | EHOMO | -6.2 |
| LUMO Energy | ELUMO | -2.5 |
| HOMO-LUMO Gap | ΔE = ELUMO - EHOMO | 3.7 |
| Ionization Potential | I ≈ -EHOMO | 6.2 |
| Electron Affinity | A ≈ -ELUMO | 2.5 |
| Electronegativity | χ = (I + A) / 2 | 4.35 |
| Chemical Hardness | η = (I - A) / 2 | 1.85 |
Conformational Analysis and Tautomeric Equilibria of this compound
The flexibility and potential for isomerization are key aspects of the molecular behavior of this compound. Computational methods can explore these dynamic properties.
Molecular Dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape and flexibility of molecules over time. acs.org By simulating the motion of atoms and molecules, MD can reveal the different conformations that this compound can adopt in various environments, such as in a solvent. researchgate.net These simulations can identify the most stable conformers and the energy barriers between them. Analysis of the simulation trajectories can provide information on the flexibility of different parts of the molecule, such as the rotation around the single bonds connecting the phenyl, thiazole, and thiourea moieties. This information is crucial for understanding how the molecule might interact with biological targets. nih.govrsc.org
Thiourea-containing compounds can exist in tautomeric forms: the thione (thiourea) form and the thiol (isothiourea) form. This tautomerism involves the migration of a proton from a nitrogen atom to the sulfur atom. Computational studies can be employed to investigate the relative stabilities of these tautomers for this compound. By calculating the energies of the thione and thiol forms, as well as the transition state connecting them, the tautomeric equilibrium and the energy barrier for interconversion can be determined. researchgate.net The relative stability of the tautomers can be influenced by factors such as the solvent environment. winona.edu Generally, the thione form is more stable for thiourea derivatives. researchgate.net
Table 3: Representative Calculated Relative Energies for Thiourea-Thiol Tautomerism
| Tautomer | Relative Energy (kcal/mol) |
|---|---|
| Thiourea (Thione) | 0.0 |
| Isothiourea (Thiol) | +8.5 |
Molecular Electrostatic Potential (MEP) Mapping and Site-Specific Reactivity Analysis for this compound
Theoretical calculations, typically employing Density Functional Theory (DFT), are used to generate a Molecular Electrostatic Potential (MEP) map for this compound. This map illustrates the charge distribution across the molecule, providing crucial insights into its chemical reactivity. The MEP is plotted onto the molecule's electron density surface, using a color spectrum to denote different potential values.
Regions of negative electrostatic potential, typically colored in shades of red and yellow, indicate areas with an excess of electrons. These sites are susceptible to electrophilic attack. For this compound, these negative potential zones would be anticipated around the electronegative sulfur and nitrogen atoms. Specifically, the sulfur atom of the thiourea group (C=S) and the nitrogen atom of the thiazole ring are expected to be primary centers of negative potential.
Conversely, regions of positive electrostatic potential, colored in blue, signify electron-deficient areas that are prone to nucleophilic attack. These positive regions are typically located around the hydrogen atoms, particularly those bonded to the nitrogen atoms of the thiourea group (N-H). These protons are potential sites for hydrogen bonding and interaction with nucleophiles.
This analysis allows for the prediction of site-specific reactivity. The MEP map identifies the most probable locations for electrophilic and nucleophilic interactions, which is fundamental for understanding how the molecule might engage with biological macromolecules or other reagents.
Table 1: Hypothetical Molecular Electrostatic Potential (MEP) Data for this compound
| Atomic Site | Predicted Electrostatic Potential | Predicted Reactivity Type |
| Thione Sulfur (S) | Highly Negative | Electrophilic Attack Site |
| Thiazole Nitrogen (N) | Negative | Electrophilic Attack Site |
| Thiourea Amine Hydrogens (N-H) | Highly Positive | Nucleophilic Attack Site |
| Phenyl Ring Hydrogens (C-H) | Slightly Positive | Nucleophilic Attack Site |
Note: The data in this table is predictive and based on the analysis of similar molecular structures. Specific values would require dedicated DFT calculations.
In Silico Prediction and Modeling of this compound Interactions with Hypothetical Molecular Targets
In silico molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to another, typically a small molecule ligand to a protein receptor. This method models the interaction between this compound and a hypothetical molecular target at the atomic level.
The process involves preparing a 3D structure of the ligand (this compound) and the target protein. A docking algorithm then systematically samples various conformations and orientations of the ligand within the protein's binding site, calculating a "docking score" for each pose. This score, usually expressed in kcal/mol, estimates the binding free energy, with lower (more negative) values indicating a more favorable interaction.
For this compound, key structural features would likely govern its interactions. The thiourea group is a potent hydrogen bond donor (N-H) and acceptor (C=S). The thiazole ring contains a nitrogen atom that can also act as a hydrogen bond acceptor. The phenyl ring provides a hydrophobic surface capable of engaging in pi-pi stacking or hydrophobic interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the target's binding pocket.
Modeling would predict specific interactions, such as hydrogen bonds between the thiourea's N-H groups and backbone carbonyls or side-chain oxygen/nitrogen atoms of amino acids like Aspartate, Glutamate, or Serine. The thione sulfur could also accept hydrogen bonds. The precise nature of these interactions provides a structural hypothesis for the molecule's mode of action at a molecular level, guiding further experimental investigation.
Table 2: Predicted Interaction Profile of this compound with a Hypothetical Kinase Binding Site
| Ligand Moiety | Potential Interacting Residue (Example) | Type of Interaction | Predicted Binding Affinity (Score) |
| Thiourea N-H | Aspartic Acid (ASP) | Hydrogen Bond | -8.5 kcal/mol |
| Thione C=S | Lysine (LYS) | Hydrogen Bond | |
| Thiazole Nitrogen | Serine (SER) | Hydrogen Bond | |
| Phenyl Ring | Phenylalanine (PHE) | Pi-Pi Stacking |
Note: This table presents a hypothetical scenario. The specific interacting residues and binding scores are illustrative and would depend on the actual protein target used in a simulation.
Coordination Chemistry and Metal Complexation Research Involving 4 1,3 Thiazol 2 Yl Phenyl Thiourea
Ligand Design Principles and Diverse Coordination Modes of [4-(1,3-Thiazol-2-yl)phenyl]thiourea
The ligand this compound is an intricate molecule featuring multiple potential donor sites, making it a versatile building block in coordination chemistry. The design of this ligand incorporates a rigid phenyl spacer between the thiazole (B1198619) and thiourea (B124793) groups. This structural element influences the spatial orientation of the coordinating atoms, which in turn dictates the geometry of the resulting metal complexes.
The primary coordination sites are the nitrogen and sulfur atoms of the thiourea group and the nitrogen atom of the thiazole ring. Thiourea derivatives are known to act as flexible ligands, capable of coordinating to metal centers in several ways:
Monodentate Coordination: Coordination can occur through the sulfur atom of the thiourea group, which is the most common mode.
Bidentate Chelating Coordination: The ligand can form a stable chelate ring by coordinating through both the sulfur and one of the nitrogen atoms of the thiourea moiety.
Bridging Coordination: The thiourea group can bridge two metal centers, with the sulfur atom coordinating to both.
The thiazole ring introduces an additional coordination site through its nitrogen atom. The involvement of the thiazole nitrogen in coordination depends on the metal ion's nature and the steric and electronic environment. It is plausible that this compound could act as a bidentate ligand, coordinating through the thiourea sulfur and the thiazole nitrogen, forming a larger chelate ring. The specific coordination mode adopted would be influenced by factors such as the metal's preferred coordination number and geometry, the solvent system, and the presence of other ancillary ligands.
Synthesis and Spectroscopic Characterization of Metal Complexes of this compound
The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic techniques to elucidate their structure and bonding.
Transition Metal Complexes of this compound (e.g., d-block metal complexes, bonding motifs)
Complexes of this compound with transition metals such as platinum, palladium, nickel, cobalt, and copper are anticipated to exhibit diverse geometries and bonding patterns. nih.govnih.gov Spectroscopic methods are crucial for characterizing these complexes.
Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=S and N-H bonds in the thiourea group upon coordination provide valuable information. A shift to lower wavenumbers for the C=S stretching vibration is indicative of coordination through the sulfur atom. Shifts in the N-H stretching frequencies can suggest the involvement of the nitrogen atoms in coordination or hydrogen bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can reveal changes in the chemical environment of the ligand upon complexation. Shifts in the resonances of the protons and carbons near the coordinating atoms can confirm the binding sites. For complexes with diamagnetic metals, these techniques provide detailed structural information in solution.
UV-Visible Spectroscopy: The electronic spectra of the complexes can provide insights into the geometry of the metal center and the nature of the metal-ligand bonding.
Table 1: Representative Spectroscopic Data for a Hypothetical Transition Metal Complex of this compound
| Technique | Ligand | Complex | Interpretation |
|---|---|---|---|
| IR (νC=S, cm-1) | ~750 | ~720 | Coordination via sulfur atom |
| 1H NMR (δ, ppm, NH) | ~9.5, ~8.0 | Shifted or broadened | Coordination or change in electronic environment |
| UV-Vis (λmax, nm) | ~300 | ~350, ~450 | Ligand-to-metal charge transfer bands |
Lanthanide and Actinide Complexes of this compound
The coordination chemistry of this compound with lanthanide and actinide ions is a largely unexplored area. These f-block elements are hard acids and typically prefer coordination with hard donor atoms like oxygen. However, the presence of multiple nitrogen and sulfur donor atoms in the ligand could lead to the formation of stable complexes. The larger ionic radii of lanthanide and actinide ions might favor the coordination of multiple ligand molecules or the involvement of solvent molecules in the coordination sphere. Spectroscopic characterization of such complexes would rely heavily on techniques like luminescence spectroscopy for certain lanthanide ions and single-crystal X-ray diffraction to determine their solid-state structures.
Theoretical Studies on the Coordination Preferences and Stability of this compound Metal Complexes
Density Functional Theory (DFT) calculations are a powerful tool for investigating the coordination preferences and stability of metal complexes. uaeu.ac.aemdpi.com For this compound, theoretical studies could be employed to:
Determine the most stable coordination modes: By calculating the relative energies of different possible isomers (e.g., S-monodentate, S,N-bidentate), the preferred binding mode can be predicted.
Analyze the nature of the metal-ligand bond: Natural Bond Orbital (NBO) analysis can provide insights into the donor-acceptor interactions between the ligand and the metal.
Simulate spectroscopic properties: Theoretical calculations can predict IR and NMR spectra, which can be compared with experimental data to confirm the proposed structures.
Catalytic Applications of this compound Metal Complexes and Derivatives
Metal complexes of thiourea derivatives have shown promise in various catalytic applications. The electronic and steric properties of the ligand can be tuned to influence the activity and selectivity of the metal catalyst.
Homogeneous Catalysis Mediated by this compound Complexes (e.g., cross-coupling, oxidation reactions)
Metal complexes of this compound could potentially be active catalysts in a range of homogeneous catalytic reactions.
Cross-Coupling Reactions: Palladium complexes are widely used as catalysts in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. A palladium complex of this compound could potentially catalyze these reactions, with the ligand stabilizing the palladium center and influencing the catalytic cycle.
Oxidation Reactions: Metal complexes are often used as catalysts for the oxidation of various organic substrates. researchgate.net The redox properties of the metal center, modulated by the this compound ligand, could enable catalytic oxidation of alcohols, alkenes, or other functional groups. The thiazole and thiourea moieties might also play a role in substrate activation.
Table 2: Potential Catalytic Applications of this compound Metal Complexes
| Reaction Type | Potential Metal Center | Plausible Role of the Ligand |
|---|---|---|
| Suzuki Cross-Coupling | Palladium(II) | Stabilization of the active catalytic species |
| Heck Reaction | Palladium(II) | Modulation of electronic properties of the metal center |
| Oxidation of Alcohols | Ruthenium(II), Copper(II) | Facilitation of redox cycling of the metal |
Based on a comprehensive search of available scientific literature, there is no specific research data published on the chemical compound "this compound" corresponding to the detailed outline provided in your request. The required sections on its coordination chemistry, use in heterogeneous catalysis with Metal-Organic Frameworks (MOFs), and supramolecular assembly cannot be completed as there are no research findings, detailed data, or specific examples for this particular molecule.
Generating an article with the requested structure and content would not be scientifically accurate and would require fabricating information, which falls outside the scope of providing factual and reliable content.
Research is available for related but distinct compounds, such as other thiourea derivatives, various thiazole and thiadiazole complexes, and the general application of these broader chemical classes in catalysis and materials science. However, per the strict instructions to focus solely on "this compound," this information cannot be used to construct the requested article.
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Biological Activity and Mechanistic Insights of 4 1,3 Thiazol 2 Yl Phenyl Thiourea in Vitro & Preclinical, Exclusions Applied
Investigation of [4-(1,3-Thiazol-2-yl)phenyl]thiourea as an Enzyme Inhibitor
Thiourea (B124793) derivatives incorporating a thiazole (B1198619) ring have been identified as a promising class of enzyme inhibitors. Research into analogues of this compound reveals significant inhibitory activity against various enzymatic targets, suggesting a potential mechanism for their observed biological effects.
Identification of Specific Enzyme Targets and Elucidation of Inhibition Kinetics by this compound
While direct studies on this compound are limited, research on closely related structures has identified several key enzyme targets. Analogues containing the benzothiazole-urea scaffold have been shown to act as dual inhibitors of casein kinase 1 (CK1) and amyloid-beta binding alcohol dehydrogenase (ABAD), both of which are implicated in neurodegenerative disorders. nih.gov Other benzothiazole-urea derivatives have demonstrated potent inhibition of Glycogen Synthase Kinase-3 beta (GSK-3β); for instance, N-(6-tetrazolyl-BT-2-yl)-N′-(p-methoxy-benzyl)urea was found to reduce GSK-3β activity by over 57% at a 1.0 μM concentration. mdpi.com
In the context of antibacterial research, thiourea derivatives have shown activity against bacterial enzymes. Specifically, certain benzothiazole (B30560) thioureas displayed significant inhibitory activity against S. aureus GyrB and S. pyogenes ParE, with IC₅₀ values as low as 0.25 μg/mL. mdpi.comnih.gov Furthermore, a series of N,4-diaryl-1,3-thiazole-2-amines were identified as potent inhibitors of tubulin polymerization, a key target in cancer chemotherapy. plos.org Another class of related compounds, N'-(5-substituted-1,3,4-thiadiazol-2-yl)-N-cyclopropylformyl-thioureas, were developed as inhibitors of Ketol-acid reductoisomerase (KARI), an enzyme in the biosynthetic pathway of branched-chain amino acids. nih.gov
Table 1: Enzyme Inhibition by Analogues of this compound
| Compound Class | Enzyme Target | Reported Activity | Reference |
|---|---|---|---|
| 1-(Benzo[d]thiazol-2-yl)-3-phenylureas | Casein Kinase 1 (CK1) | Submicromolar inhibition | nih.gov |
| 1-(Benzo[d]thiazol-2-yl)-3-phenylureas | Amyloid-beta binding alcohol dehydrogenase (ABAD) | Dual inhibition with CK1 | nih.gov |
| N-(6-tetrazolyl-BT-2-yl)-N′-(p-methoxy-benzyl)urea | Glycogen Synthase Kinase-3 beta (GSK-3β) | >57% inhibition at 1.0 μM | mdpi.com |
| Benzothiazole thiourea derivatives | Staphylococcus aureus GyrB | IC₅₀ = 0.25 μg/mL | mdpi.comnih.gov |
| N,4-diaryl-1,3-thiazole-2-amines | Tubulin | Potent inhibition of polymerization | plos.org |
| 1,3-Thiazole derivatives | VEGFR-2 | IC₅₀ = 0.093 µM | mdpi.com |
Structure-Activity Relationship (SAR) Studies for Enzyme Inhibition by Substituted this compound Analogues
Structure-activity relationship (SAR) studies on various series of thiazole-containing thiourea analogues have provided valuable insights into the structural requirements for potent enzyme inhibition.
For a series of N,4-diaryl-1,3-thiazole-2-amines designed as tubulin inhibitors, substitutions on the terminal phenyl ring (A ring) were found to be critical for activity. plos.org A significant enhancement in antiproliferative activity was observed when the A ring possessed 2,4-dimethoxy substitutions. plos.org The compound N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine emerged as the most potent analogue, with IC₅₀ values in the submicromolar range. plos.org Conversely, substitution at the nitrogen atom of the 2-aminothiazole (B372263) core led to a decrease in activity. plos.org
In the development of ketol-acid reductoisomerase (KARI) inhibitors, SAR studies of N'-(5-substituted-1,3,4-thiadiazol-2-yl)-N-cyclopropylformyl-thioureas indicated that the position of substitution on the benzene (B151609) ring significantly influenced inhibitory activity. nih.gov Derivatives with substitutions at the 4-position of the benzene ring displayed higher KARI inhibitory activity compared to those substituted at the 2- or 3-positions. nih.gov The length of alkyl chain substituents also played a role, with longer chains correlating to higher activity. nih.gov
For benzothiazole-based thioureas with antibacterial properties, SAR analysis revealed that compounds containing an alcohol moiety had more potent activity against a panel of pathogenic bacteria compared to analogues with carboxylic acid groups. mdpi.com
Table 2: Summary of Structure-Activity Relationship (SAR) Findings
| Compound Series | Key Structural Feature | Impact on Activity | Reference |
|---|---|---|---|
| N,4-diaryl-1,3-thiazole-2-amines (Tubulin Inhibitors) | 2,4-dimethoxy substitution on N-phenyl ring | Significant enhancement of activity | plos.org |
| N,4-diaryl-1,3-thiazole-2-amines (Tubulin Inhibitors) | Substitution on the 2-aminothiazole nitrogen | Reduced activity | plos.org |
| N'-(thiadiazol-2-yl)-thioureas (KARI Inhibitors) | Substitution at 4-position of benzene ring | Higher activity vs. 2- or 3-position | nih.gov |
| N'-(thiadiazol-2-yl)-thioureas (KARI Inhibitors) | Longer alkyl chain substituent | Higher activity | nih.gov |
| Benzothiazole thioureas (Antibacterial) | Presence of an alcohol moiety | Potent activity vs. carboxylic acid | mdpi.com |
Cellular Pathway Modulation by this compound in In Vitro Models
Analogues of this compound have been shown to modulate critical cellular pathways involved in cell survival, proliferation, and death. These activities are primarily observed in in vitro cancer models.
Mechanisms of Apoptosis Induction by this compound in Cancer Cell Lines
Thiazole-thiourea derivatives are potent inducers of apoptosis, or programmed cell death, in various cancer cell lines. A novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative containing a urea (B33335) moiety was found to induce apoptosis in HCT116 colorectal cancer cells. farmaceut.orgnih.gov Similarly, a study on 1,3-disubstituted thiourea derivatives showed that compounds with 3,4-dichloro-phenyl and 4-CF₃-phenyl substituents were strong inducers of late-stage apoptosis in colon cancer (SW480, SW620) and leukemia (K-562) cell lines. nih.gov For example, the 3,4-dichlorophenyl derivative induced apoptosis in 95–99% of colon cancer cells. nih.gov
The underlying mechanisms often involve the activation of caspases, a family of proteases essential for apoptosis. One thiazole derivative was found to increase the concentration of caspase-3 by four-fold compared to untreated controls in leukemia HL-60 cells. researchgate.net Another study involving a synthetic benzothiazole derivative, 3-(4-(benzo[d]thiazol-2-yl)-1-phenyl-1H-pyrazol-3-yl) phenyl acetate (B1210297), revealed that it induced apoptosis in Hep G2 liver cancer cells through a pathway mediated by reactive oxygen species (ROS). nih.gov This process led to the disruption of the mitochondrial membrane potential and activation of the caspase cascade, although it appeared to be independent of caspase-9. nih.gov
Effects of this compound on Cell Cycle Progression and Signal Transduction Pathways
In addition to inducing apoptosis, thiazole-thiourea compounds affect cell cycle progression, a crucial process for cancer cell proliferation. A 1,3,4-thiadiazole (B1197879) derivative was shown to arrest the cell cycle in the G2/M phase in HCT116 cells. farmaceut.orgnih.gov Treatment with this compound at 10 µmol L⁻¹ and 20 µmol L⁻¹ for 24 hours significantly increased the G2/M phase cell population from 18.5% to 29.0% and 30.5%, respectively. farmaceut.org This G2/M arrest is a common mechanism for this class of compounds, as other thiazole derivatives have also been reported to cause cell cycle arrest at the G2/M phase in leukemia HL-60 cells and breast cancer MCF-7 cells. mdpi.comresearchgate.net
The modulation of signal transduction pathways is a key aspect of the anticancer activity of these compounds. The aforementioned 1,3,4-thiadiazole derivative was found to inhibit the activation of the MEK/ERK signaling pathway in HCT116 cells, a pathway critical for cell proliferation and survival. farmaceut.orgnih.gov The effects of the compound on apoptosis and related proteins were comparable to those of U0126, a known MEK inhibitor. farmaceut.org
Table 3: Effects of Thiazole/Thiourea Analogues on Cell Cycle Progression
| Compound Class/Derivative | Cell Line | Effect on Cell Cycle | Reference |
|---|---|---|---|
| 4-(1,3,4-Thiadiazole-2-ylthio)pyrimidine derivative | HCT116 (Colorectal Cancer) | Arrest at G2/M phase | farmaceut.orgnih.gov |
| N,4-diaryl-1,3-thiazole-2-amines | SGC-7901 (Gastric Cancer) | Arrest at G2/M phase | plos.org |
| 2-(substituted)amino-1,3-thiazole derivative (Compound 4b) | HL-60 (Leukemia) | Arrest at G2/M phase | researchgate.net |
| Novel 1,3-thiazole derivative (Compound 4) | MCF-7 (Breast Cancer) | Arrest at G1 stage | mdpi.com |
Investigations into the Anti-proliferative and Anti-angiogenic Properties of this compound
Derivatives of thiazole and thiourea exhibit broad-spectrum anti-proliferative activity against a variety of human cancer cell lines. mdpi.com For example, various (thio)urea benzothiazole derivatives showed potent antiproliferative activities against human colon (HCT116), breast (MCF-7), glioblastoma (U87 MG), and adenocarcinoma (A549) cell lines. nih.gov The IC₅₀ values for some of the most active compounds were in the low micromolar range. mdpi.comnih.gov Phenylthiourea-based pyrazole, thiazole, and pyran compounds also demonstrated significant cytotoxic efficiency against HCT-116, HepG2, MCF-7, and PC3 cancer cell lines. tandfonline.com
A novel 1,3,4-thiadiazole derivative significantly inhibited HCT116 cell proliferation with IC₅₀ values of 8.04 µmol L⁻¹ after 48 hours and 5.52 µmol L⁻¹ after 72 hours. farmaceut.org Similarly, the most potent N,4-diaryl-1,3-thiazole-2-amine analogue, 10s , exhibited IC₅₀ values between 0.36 and 0.86 μM across three different cancer cell lines. plos.org
Regarding anti-angiogenic properties, which involve inhibiting the formation of new blood vessels that tumors need to grow, specific thiazole analogues have shown promise. A novel 1,3-thiazole derivative demonstrated significant inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of angiogenesis, with an IC₅₀ of 0.093 µM. mdpi.com This suggests that, in addition to direct cytotoxicity, some thiazole-based compounds may also inhibit tumor growth by cutting off their blood supply.
Table 4: Anti-proliferative Activity of this compound Analogues
| Compound/Series | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 4-(1,3,4-Thiadiazole-2-ylthio)pyrimidine derivative | HCT116 | Colorectal | 8.04 (48h) | farmaceut.org |
| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) | SGC-7901 | Gastric | 0.36 | plos.org |
| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) | MGC-803 | Gastric | 0.54 | plos.org |
| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) | Bcap-37 | Breast | 0.86 | plos.org |
| 3,4-dichlorophenylthiourea derivative (2) | SW620 | Colon | 1.5 | nih.gov |
| 4-(trifluoromethyl)phenylthiourea derivative (8) | SW620 | Colon | 5.8 | nih.gov |
| Novel 1,3-thiazole derivative (Compound 4) | MCF-7 | Breast | 5.73 | mdpi.com |
| Novel 1,3-thiazole derivative (Compound 4) | MDA-MB-231 | Breast | 12.15 | mdpi.com |
| N-(4/6-substituted-BT-2-yl)-N′-(p-substituted-aryl)urea (9e) | U937 | Monocytic | 16.23 | mdpi.com |
Interaction of this compound with Biological Macromolecules
The interaction of small molecules with biological macromolecules such as DNA and proteins is fundamental to their mechanism of action. Studies on compounds structurally related to this compound suggest that this molecule likely engages in significant interactions with these key cellular components.
While direct DNA binding studies for this compound are not extensively documented, research on analogous structures offers valuable perspectives. For instance, novel thiazole derivatives connected to an N-phenylmorpholine moiety have been investigated for their DNA binding capabilities. These studies, employing UV-Vis absorption spectroscopy and viscosity measurements, indicated an intercalation binding mode with single-stranded DNA nih.gov. This mode of interaction involves the insertion of a planar molecule between the base pairs of DNA, which can disrupt DNA replication and transcription.
Conversely, a study on a 4-phenylthiazole (B157171) derivative linked to a 1,10-phenanthroline (B135089) system suggested a different mode of interaction nih.govresearchgate.net. The findings from this research pointed towards the compound binding to DNA through groove or electrostatic interactions, rather than intercalation nih.gov. These contrasting findings highlight that the nature of the substituents on the core thiazole-phenyl structure can significantly influence the DNA binding mechanism. Therefore, it is plausible that this compound could interact with DNA, although the precise mechanism, whether intercalation or groove binding, remains to be experimentally determined for this specific compound.
Molecular docking studies have been instrumental in elucidating the potential protein targets of thiazole-containing thiourea derivatives. These computational simulations predict the binding affinity and orientation of a ligand within the active site of a protein, offering insights into its potential inhibitory activity.
A notable study focused on glucose-conjugated thioureas bearing a 4-arylthiazole ring, which are structurally similar to this compound. These compounds were docked with several key bacterial enzymes from Staphylococcus aureus, including DNA gyrase, DNA topoisomerase IV, and dihydrofolate reductase (DHFR) nih.govrsc.org. The results revealed that these derivatives could fit well into the active sites of these enzymes, forming hydrogen bonds and other interactions with crucial amino acid residues nih.govrsc.org. For example, one of the derivatives demonstrated strong compatibility with the active site of S. aureus DNA gyrase, forming multiple hydrogen bonds nih.govrsc.org. Such interactions are indicative of potential inhibitory activity, which was subsequently confirmed through in vitro enzyme inhibition assays nih.gov.
Another molecular docking study investigated a series of 1-(substituted phenyl)-3-(naphtha[1,2-d]thiazol-2-yl)urea/thiourea derivatives with the human adenosine (B11128) A2A receptor nih.gov. The simulations showed that these compounds could dock into the inhibitor binding cavity of the receptor in a manner similar to a known antagonist, suggesting their potential as receptor antagonists nih.gov.
These studies collectively suggest that the this compound scaffold has the potential to bind to a variety of protein targets, including bacterial enzymes and human receptors. The thiourea moiety, along with the thiazole and phenyl rings, likely contributes to forming key interactions within the binding pockets of these proteins.
Antimicrobial Activities and Mechanistic Understanding of this compound
The thiazole and thiourea moieties are present in numerous compounds with established antimicrobial properties. Consequently, derivatives of this compound have been extensively evaluated for their efficacy against a range of pathogenic microorganisms.
Several studies have reported the in vitro antibacterial activity of thiazole-thiourea derivatives against both Gram-positive and Gram-negative bacteria. In one study, a series of substituted glucose-conjugated thioureas containing a 1,3-thiazole ring exhibited remarkable antibacterial activity, with Minimum Inhibitory Concentration (MIC) values in the range of 0.78–3.125 μg/mL against certain bacterial strains nih.govrsc.org. The antibacterial mechanism of these compounds was further investigated through enzyme inhibition assays, which demonstrated their ability to inhibit key bacterial enzymes such as DNA gyrase and dihydrofolate reductase in S. aureus nih.gov. DNA gyrase is essential for DNA replication, and its inhibition leads to bacterial cell death nih.gov. DHFR is another crucial enzyme in bacterial metabolism, and its inhibition disrupts the synthesis of nucleic acids and amino acids nih.gov.
The following table summarizes the in vitro antibacterial activity of selected thiazole-thiourea derivatives from the literature.
| Compound Derivative | Bacterial Strain | MIC (μg/mL) | Reference |
| Glucose-conjugated 4-arylthiazolyl thiourea | Staphylococcus aureus | 0.78 - 3.125 | nih.govrsc.org |
| Glucose-conjugated 4-arylthiazolyl thiourea | Klebsiella pneumoniae | 0.78 | nih.gov |
| Glucose-conjugated 4-arylthiazolyl thiourea | Pseudomonas aeruginosa | 0.78 | nih.gov |
| N-acyl thiourea derivatives | Various strains | 1250 - 5000 | mdpi.com |
This table presents data for derivatives of this compound to illustrate the potential activity of the core structure.
Thiazole-thiourea derivatives have also demonstrated significant in vitro antifungal activity against a variety of fungal pathogens. For instance, glucose-conjugated thioureas with a 4-arylthiazole moiety were effective against several fungal strains, including Aspergillus niger, Aspergillus flavus, Candida albicans, Saccharomyces cerevisiae, and Fusarium oxysporum nih.gov.
The antifungal mechanism of action for some thiazole derivatives has been linked to the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. Molecular docking studies have suggested that these compounds can bind to lanosterol (B1674476) 14α-demethylase, an essential enzyme in the ergosterol pathway.
Below is a table summarizing the in vitro antifungal activity of representative thiazole-thiourea derivatives.
| Compound Derivative | Fungal Strain | MIC (μg/mL) | Reference |
| Glucose-conjugated 4-arylthiazolyl thiourea | Aspergillus niger | - | nih.gov |
| Glucose-conjugated 4-arylthiazolyl thiourea | Candida albicans | - | nih.gov |
| Thiourea derivatives of 2-thiophenecarboxylic acid | Candida auris | 0.0781 - 5 | nih.gov |
This table presents data for derivatives of this compound to illustrate the potential activity of the core structure. Specific MIC values for the glucose-conjugated derivatives against fungi were not detailed in the source.
The mechanism of antiviral action for these compounds is likely target-specific, depending on the virus. For instance, some compounds may interfere with viral entry into host cells, while others might inhibit viral replication by targeting viral enzymes. A study on 4-substituted-2-thiazole amides identified a compound that inhibited Chikungunya virus (CHIKV) replication with an EC50 of 0.6 μM. The mechanism was found to involve the blockage of subgenomic viral RNA translation and structural protein synthesis.
The following table provides an overview of the in vitro antiviral activity of selected related compounds.
| Compound Derivative | Virus | Activity Metric | Value | Reference |
| Oxindole (B195798) derivative | Bovine Viral Diarrhoea Virus (BVDV) | EC50 | 6.6 μM | |
| 4-substituted-2-thiazole amide | Chikungunya virus (CHIKV) | EC50 | 0.6 μM |
This table presents data for derivatives of this compound to illustrate the potential activity of the core structure.
Applications of 4 1,3 Thiazol 2 Yl Phenyl Thiourea in Advanced Materials Science and Analytical Chemistry
Development of [4-(1,3-Thiazol-2-yl)phenyl]thiourea-Based Chemo- and Bio-sensors
The dual functionality of the thiourea (B124793) and thiazole (B1198619) groups within the this compound scaffold enables the rational design of sophisticated chemosensors. The thiourea moiety acts as a recognition site, capable of binding to specific analytes, while the thiazole unit often serves as a signaling component, transducing the binding event into a measurable optical or electrochemical signal.
Design and Synthesis of Chemo-sensors for Specific Metal Ions Utilizing this compound
The soft sulfur atom and nitrogen atoms of the thiourea group in this compound derivatives make them excellent ligands for heavy and transition metal ions. This has been exploited to create selective chemosensors for environmentally and biologically significant cations. researchgate.net
Thiourea-based sensors often operate via mechanisms like photo-induced electron transfer (PET), where the binding of a metal ion modulates the sensor's fluorescence. mdpi.com For instance, a chemosensor derived from this scaffold demonstrated high selectivity for Mercury(II) (Hg²⁺) in aqueous media, showing a distinct increase in fluorescence emission upon complexation. mdpi.com The synthesis of such sensors typically involves the reaction of 2-amino-thiazole derivatives with an appropriate isothiocyanate. ijsr.net The thiazole group itself can also participate in coordination, enhancing the stability and selectivity of the resulting metal complex. ijsr.net Researchers have successfully developed sensors based on this framework for a variety of metal ions, including Zinc(II) (Zn²⁺), Cadmium(II) (Cd²⁺), Lead(II) (Pb²⁺), and Silver(I) (Ag⁺). mdpi.comnih.govresearchgate.net The selectivity can be tuned by modifying the substituents on the phenyl and thiazole rings, thereby altering the electronic properties and steric environment of the binding pocket.
Table 1: Performance of Selected Thiourea-Based Metal Ion Chemosensors This table presents data for various thiourea-based chemosensors to illustrate typical performance, as specific data for this compound was not available in the provided search results.
| Sensor Derivative | Target Ion | Detection Limit | Binding Stoichiometry (Sensor:Ion) | Reference |
| Naphthyl Thiourea Derivative | Ag⁺ | 3.82 µM | 2:1 | mdpi.com |
| Pyridine-dicarboxamide Derivative | Pb²⁺ | 2.31 µM | Not Specified | mdpi.com |
| General Thiourea-based Sensor | Hg²⁺ | 0.84 mM | Not Specified | mdpi.com |
| Benzothiazole-based Sensor | Hg²⁺ | 0.44 x 10⁻⁸ M | 2:1 | researchgate.netmdpi.com |
Anion Recognition and Sensing by this compound Derivatives
The acidic N-H protons of the thiourea group are highly effective hydrogen-bond donors, making this compound derivatives excellent receptors for various anions. nih.govnih.gov The recognition process involves the formation of hydrogen bonds between the thiourea N-H groups and the anion. This interaction can lead to a measurable signal, often a color change or a change in fluorescence. nih.gov
These receptors generally show high affinity for basic anions such as fluoride (B91410) (F⁻), acetate (B1210297) (CH₃CO₂⁻), and dihydrogen phosphate (B84403) (H₂PO₄⁻). nih.govresearchgate.net The binding strength is influenced by the acidity of the thiourea protons; electron-withdrawing groups attached to the phenyl ring can enhance this acidity, leading to stronger anion binding. nih.gov In some cases, the interaction with highly basic anions like fluoride can be strong enough to cause deprotonation of the thiourea N-H group, resulting in a significant and easily detectable color change. nih.govresearchgate.net This property allows for the "naked-eye" detection of specific anions. researchgate.net The selectivity of these sensors can be controlled by modifying the receptor's structure to create a binding pocket that is complementary in size and shape to the target anion.
Table 2: Anion Recognition by Thiourea-Based Receptors in DMSO This table presents data for various thiourea-based anion sensors to illustrate typical performance.
| Receptor | Target Anion | Binding Affinity (log K) | Detection Method | Reference |
| MT4N (Nitrophenyl-thiourea) | F⁻ | 5.98 | Colorimetric (UV-Vis) | nih.gov |
| Carbazole-based Thiourea | F⁻, AcO⁻, H₂PO₄⁻ | Kₐ > 10⁴ L/mol | Colorimetric & Fluorescent | researchgate.net |
| Nitrophenyl-based Cleft (L₁) | F⁻ | Stronger than L₂ | Colorimetric | nih.gov |
| Nitrophenyl-based Cleft (L₁) | H₂PO₄⁻ | Stronger than L₂ | Colorimetric | nih.gov |
Fluorimetric and Colorimetric Sensors Incorporating this compound
Many sensors based on the this compound framework are designed to be fluorimetric or colorimetric, providing a direct visual response to the presence of an analyte. researchgate.netmdpi.com The thiazole ring is an intrinsic fluorophore, and its emission properties can be modulated by analyte binding. mdpi.comchim.it
In fluorimetric sensors, the binding of a metal ion or anion can lead to either fluorescence quenching (turn-off) or enhancement (turn-on). mdpi.com For example, the interaction with a quenching metal ion can disrupt the excited state of the fluorophore, while interaction with other ions might restrict molecular vibrations, leading to enhanced emission. mdpi.com
Colorimetric sensors, on the other hand, rely on changes in their UV-Visible absorption spectra upon analyte binding. mdpi.com This is often achieved by attaching a chromogenic group, such as a nitrophenyl moiety, to the thiourea structure. nih.govmdpi.com The binding event alters the electronic structure of the molecule, causing a shift in the absorption wavelength that is perceived as a color change. nih.gov For instance, a nitrophenyl thiourea-based sensor was developed that changes from colorless to yellow or yellowish in the presence of sulfate, fluoride, and acetate anions. mdpi.com
Optoelectronic and Photonic Materials Utilizing this compound Scaffolds
The conjugated π-system and inherent luminescent properties of the thiazole moiety make this compound and its derivatives attractive for applications in optoelectronics and photonics. mdpi.com These molecules can be incorporated as building blocks into larger functional materials.
Luminescent Properties and Quantum Yields of this compound and its Metal Complexes
Thiazole-containing compounds are known for their fluorescence. mdpi.comchim.it The thiazole ring itself can act as a luminescent core, and its properties can be tuned by chemical modification. chim.it When this compound acts as a ligand to form metal complexes, particularly with d¹⁰ metal ions like Zn(II) or Cd(II), the resulting coordination polymers can exhibit strong ligand-based luminescence. mdpi.com The metal ion serves to organize the ligands into a rigid structure, which can minimize non-radiative decay pathways and enhance emission intensity.
The quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is a critical parameter for luminescent materials. For thiazole-based fluorophores, quantum yields can be significantly influenced by the substituents on both the thiazole and phenyl rings. Electron-donating groups can often increase the quantum yield, while electron-withdrawing groups may shift the emission wavelength. The formation of metal complexes can also dramatically alter the quantum yield. For example, benzothiazole-based Ru(II), Ir(III), and Re(I) complexes have been investigated for their luminescent properties. nih.gov
Table 3: Photophysical Properties of Selected Thiazole-Based Compounds This table presents data for various thiazole-based compounds to illustrate typical photophysical properties, as specific data for this compound was not available in the provided search results.
| Compound Class | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Reference |
| Benzothiazole-difluoroborate (CF₃/OMe) | 362.5 | 412.0 | 0.98 | nih.gov |
| Benzothiazole-difluoroborate (H/OMe) | 364.0 | 419.5 | 0.756 | nih.gov |
| Benzothiazole-difluoroborate (CF₃/H) | 339.5 | 406.0 | 0.28 | nih.gov |
Integration of this compound Derivatives into Organic Light-Emitting Diodes (OLEDs) and Solar Cells
The electronic properties of thiazole derivatives make them suitable for use in organic electronic devices. The planar, rigid, and conjugated structure of motifs like thiazolo[5,4-d]thiazole (B1587360) is highly desirable for applications in OLEDs and dye-sensitized solar cells (DSSCs). mdpi.com
In the context of solar cells, derivatives of this compound could be functionalized to act as a π-conjugated bridge within D-π-A (Donor-π-Acceptor) organic dyes. researchgate.net In this architecture, the thiazole-phenyl unit would facilitate charge transfer from an electron-donating part of the molecule to an electron-accepting part, which is crucial for efficient charge separation and generation of photocurrent. researchgate.net Similarly, in OLEDs, the luminescent properties of these compounds could be harnessed by using them as emissive materials or as hosts for other emitters in the device's light-emitting layer. semanticscholar.org The combination of the electron-rich thiourea and thiazole moieties can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, allowing for the tuning of the material's charge injection and transport properties to match other layers within the device for improved efficiency and stability. mdpi.comsemanticscholar.org
Based on a comprehensive search of available scientific literature, there is currently insufficient specific data to generate a detailed article on "this compound" that adheres to the precise structure and topics requested in the outline.
Research and experimental data focusing specifically on the electrochemical corrosion inhibition mechanisms, adsorption isotherms, and thermodynamic parameters of "this compound" are not present in the reviewed sources. Similarly, literature detailing the application of this particular compound in advanced analytical methodologies—including its use in extraction and separation techniques, spectrophotometric and chromatographic determination, or as a component in ion-selective electrodes—could not be located.
While there is extensive research on the broader classes of thiourea, thiazole, and thiadiazole derivatives for these applications, the strict requirement to focus solely on "this compound" prevents the inclusion of information from these related but structurally distinct compounds. To provide an article with the requested detailed research findings and data tables would necessitate fabricating information, which is not possible.
Therefore, the requested article cannot be generated at this time due to the absence of specific scientific studies on "this compound" corresponding to the outlined sections.
Future Perspectives and Emerging Research Avenues for 4 1,3 Thiazol 2 Yl Phenyl Thiourea
Untapped Synthetic Strategies and Sustainable Production Routes for [4-(1,3-Thiazol-2-yl)phenyl]thiourea
The conventional synthesis of thiazole (B1198619) and thiourea (B124793) derivatives often relies on methods that may involve hazardous reagents and generate significant waste. researchgate.net Future research is poised to pivot towards more sustainable and efficient synthetic methodologies.
Untapped strategies include the development of one-pot, multicomponent reactions (MCRs) which can construct the this compound scaffold in a single step from simple precursors, thereby improving atom economy and reducing purification steps. researchgate.net Flow chemistry presents another frontier, offering precise control over reaction parameters, enhanced safety, and scalability, which are crucial for sustainable industrial production.
Furthermore, the principles of green chemistry can be more rigorously applied. This includes employing eco-friendly solvents like ethanol (B145695) or water, utilizing microwave or ultrasound irradiation to accelerate reactions and reduce energy consumption, and developing reusable catalysts. researchgate.netresearchgate.net Biocatalysis, using enzymes to perform specific synthetic transformations, remains a largely unexplored but potentially powerful tool for producing this compound with high selectivity and under mild conditions.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
|---|---|---|
| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, operational simplicity | Discovery of novel MCRs, optimization of reaction conditions |
| Flow Chemistry | Enhanced safety, scalability, precise process control, improved yield | Development of continuous flow reactors and processes for the synthesis |
| Microwave/Ultrasound-Assisted Synthesis | Reduced reaction times, increased yields, lower energy consumption | Optimization of irradiation parameters, solvent selection |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign | Identification and engineering of suitable enzymes |
Advanced Computational Approaches for Predicting Novel Properties and Applications of this compound
Computational chemistry offers powerful tools to predict the properties and potential applications of this compound, thereby guiding and accelerating experimental research.
Density Functional Theory (DFT) studies can be employed to calculate the molecule's electronic structure, orbital energies (HOMO-LUMO), and reactivity descriptors. researchgate.net This information is vital for predicting its behavior in chemical reactions, its potential as an electronic material, and its spectral properties.
Molecular Dynamics (MD) simulations can model the compound's behavior over time, providing insights into its conformational flexibility and its interactions with other molecules, such as biological macromolecules or solvent environments. This is crucial for understanding potential mechanisms of action in biological systems.
Quantitative Structure-Activity Relationship (QSAR) modeling and machine learning algorithms can be used to build predictive models. By analyzing a library of related thiourea and thiazole derivatives, these models can forecast the biological activity or material properties of this compound and suggest structural modifications to enhance desired characteristics.
Furthermore, inverse docking or "target fishing" approaches represent an exciting avenue. researchgate.netnih.gov These computational techniques can screen the structure of this compound against databases of known protein structures to identify potential new biological targets, opening up previously unconsidered therapeutic applications. researchgate.netnih.gov
| Computational Method | Predicted Properties/Applications |
|---|---|
| Density Functional Theory (DFT) | Electronic properties, chemical reactivity, spectral analysis, molecular geometry |
| Molecular Dynamics (MD) | Conformational analysis, binding dynamics with receptors, solvation effects |
| QSAR/Machine Learning | Prediction of biological activity (e.g., anticancer, antimicrobial), material properties |
| Inverse Docking (Target Fishing) | Identification of novel biological targets and potential therapeutic uses |
Exploring this compound in Nanotechnology and Hybrid Materials Development
The unique structural features of this compound make it an intriguing candidate for applications in nanotechnology and the development of advanced hybrid materials. The sulfur and nitrogen atoms in the thiourea and thiazole moieties can act as effective ligands for coordinating with metal ions and nanoparticles.
Future research could explore the use of this compound as a capping or stabilizing agent for gold, silver, or quantum dot nanoparticles. The resulting functionalized nanoparticles could exhibit novel optical, electronic, or catalytic properties. Such hybrid materials could be designed for applications in chemical sensing, where the binding of an analyte to the organic shell modulates the nanoparticle's properties, or in catalysis, where the nanoparticle serves as the active site and the organic ligand influences its selectivity.
Another promising area is the incorporation of this compound as a building block or linker in Metal-Organic Frameworks (MOFs) or covalent organic frameworks (COFs). The defined geometry and functional groups of the molecule could lead to porous materials with tailored properties for gas storage, separation, or heterogeneous catalysis.
Interdisciplinary Research Integrating this compound with Emerging Scientific Domains
The potential utility of this compound extends beyond traditional chemistry and pharmacology into highly interdisciplinary and emerging fields.
Bioelectronics: The molecule's conjugated π-system, combined with its ability to interact with biological targets, makes it a candidate for development in bioelectronics. Research could focus on integrating it into biosensor platforms. For instance, it could be immobilized on an electrode surface to act as a molecular recognition element. The binding of a target biomolecule could induce a measurable change in electrical current, capacitance, or impedance, forming the basis of a sensitive diagnostic device.
Quantum Computing Components: While highly speculative, the fundamental properties of molecules are being explored for their potential in quantum information science. Future theoretical and experimental work could investigate the electronic and spin states of this compound and its metal complexes. The ability to control these quantum states could, in the long term, form the basis for exploring its utility as a molecular-scale component, such as a qubit, in quantum computing architectures. This represents a high-risk, high-reward research direction at the intersection of chemistry, physics, and computer science.
Challenges and Opportunities in the Comprehensive Academic Research of this compound
Comprehensive research into this compound is accompanied by both significant challenges and compelling opportunities.
The primary challenge is the limited volume of existing research specifically focused on this compound, necessitating foundational studies to characterize its physical, chemical, and biological properties. Synthetic challenges may include achieving high yields and purity in sustainable, scalable processes. Furthermore, like many thiourea derivatives, this compound may exhibit poor aqueous solubility, which could complicate its study and application in biological and aqueous material systems.
Despite these challenges, the opportunities are vast. The structural motifs of thiourea and thiazole are well-established "privileged structures" in medicinal chemistry, known to be part of molecules with a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. researchgate.netnih.gov This presents a significant opportunity to screen this compound for a broad spectrum of therapeutic applications. The molecule's structure is also highly amenable to chemical modification at several positions, allowing for the creation of diverse chemical libraries to probe structure-activity relationships. The synergy between advanced computational prediction and experimental validation provides a clear opportunity to accelerate the discovery of novel applications for this versatile compound.
| Challenges | Opportunities |
|---|---|
| Limited existing data on the specific compound | Broad, unexplored potential in multiple fields |
| Developing scalable and sustainable synthetic routes | Leveraging modern synthetic methods (flow chemistry, MCRs) |
| Potential for poor aqueous solubility | Chemical modification to improve physicochemical properties |
| Complexity of biological mechanisms of action | Utilizing computational tools and systems biology to elucidate pathways |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for [4-(1,3-Thiazol-2-yl)phenyl]thiourea, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via the reaction of 4-(1,3-thiazol-2-yl)aniline with aryl isothiocyanates. For example, refluxing equimolar amounts of 4-(benzo[d]thiazol-2-yl)benzenamine and arylisothiocyanate in DMF for 4 hours yields thiourea derivatives with ~79% efficiency after recrystallization from ethanol . Key variables include solvent choice (DMF enhances reactivity), temperature (reflux minimizes side products), and stoichiometric control. TLC monitoring ensures reaction completion .
Q. How can structural characterization of this compound derivatives be systematically validated?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : H and C NMR confirm substituent positions and hydrogen bonding (e.g., NH protons resonate at δ 9.5–10.5 ppm) .
- Mass Spectrometry : ESI-MS verifies molecular ion peaks (e.g., [M+H]+ at m/z 314 for chlorophenyl derivatives) .
- X-ray Crystallography : Monoclinic crystal systems (e.g., space group ) reveal hydrogen-bonded dimers and packing motifs .
Q. What are common impurities or byproducts during synthesis, and how can they be mitigated?
- Methodological Answer : Byproducts like unreacted isothiocyanates or oxidized thioureas may form. Purification strategies include:
- Recrystallization : Ethanol or methanol recrystallization removes polar impurities .
- Chromatography : Column chromatography (silica gel, ethyl acetate/hexane eluent) isolates non-polar byproducts .
- Kinetic Control : Shorter reaction times (4–6 hours) minimize over-oxidation .
Advanced Research Questions
Q. How do electronic effects of aryl substituents influence the reactivity of this compound in cyclization reactions?
- Methodological Answer : Electron-withdrawing groups (e.g., -Cl, -NO) on the aryl ring accelerate cyclization by stabilizing transition states. For example, 2-chlorophenyl derivatives cyclize with 30% formaldehyde/HCl at 90°C to form oxadiazinane-thiones in 4 hours, while electron-donating groups (-OCH) require longer times (6–8 hours) . DFT calculations or Hammett σ constants can quantify substituent effects .
Q. What mechanistic insights explain the oxidation kinetics of this compound derivatives?
- Methodological Answer : Oxidation by agents like pyridinium chlorochromate (PCC) follows first-order kinetics in acidic media. Protonation of PCC generates reactive species (e.g., HCrO), which abstract electrons from the thiourea’s sulfur atom. Rate laws derived from UV-Vis spectroscopy show a linear dependence on [H] (slope ≈1), confirming a single protonation step . Competing pathways (e.g., sulfoxide formation) are excluded via LC-MS monitoring .
Q. How can bioactivity assays for this compound derivatives be designed to evaluate antitumor potential?
- Methodological Answer :
- In Vitro Screening : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC values calculated via dose-response curves .
- Targeted Studies : Molecular docking (AutoDock Vina) predicts binding to enzymes like EGFR or tubulin. For example, derivatives with 4-fluorophenyl groups show enhanced affinity (ΔG = −9.2 kcal/mol) due to hydrophobic interactions .
- Mechanistic Probes : Flow cytometry detects apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .
Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for thiourea derivatives?
- Methodological Answer : Discrepancies often arise from dynamic vs. static structures:
- Variable-Temperature NMR : Detects conformational flexibility (e.g., hindered rotation of aryl groups) .
- High-Resolution XRD : Resolves hydrogen bonding ambiguities (e.g., N–H···N vs. N–H···S interactions) .
- Computational Validation : DFT-optimized geometries (B3LYP/6-311+G(d,p)) align with experimental bond lengths (±0.02 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
